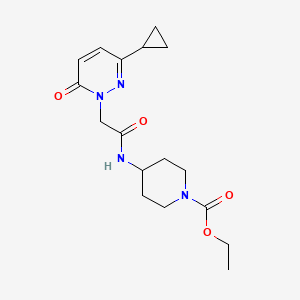

![molecular formula C30H37N5O10 B2407820 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dioxalate CAS No. 1351651-25-6](/img/structure/B2407820.png)

2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dioxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

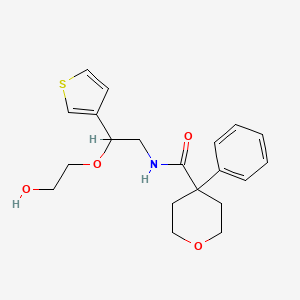

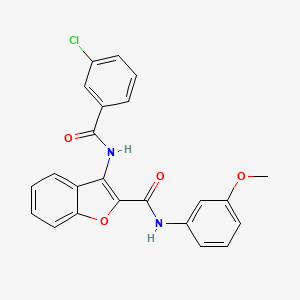

The compound contains several functional groups including a benzimidazole, piperazine, and tetrahydrofuran. Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and is found in various important drugs . Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals . Tetrahydrofuran is a heterocyclic compound, which is mainly used as a precursor to polymers .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzimidazole would contribute an aromatic ring structure, the piperazine would provide a cyclic structure, and the tetrahydrofuran would add an ether and a secondary amine group to the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the conditions and the reagents used. The benzimidazole could potentially undergo electrophilic substitution reactions, while the piperazine could participate in reactions typical of secondary amines .Scientific Research Applications

Anticancer Properties

Several studies have synthesized and evaluated derivatives similar to 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dioxalate, demonstrating promising anticancer activity. Notably, a series of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides exhibited significant anticancer activity against human cervical carcinoma (HeLa), human breast carcinoma (MCF-7), and human embryonic kidney (HEK 293) cell lines. Molecular docking studies supported the structure and anticancer activity relationship of these compounds (Boddu et al., 2018). Additionally, compounds with benzimidazole and piperazine moieties showed potent antiproliferative activity against HeLa and A549 cell lines, with certain compounds inducing cell apoptosis and causing G1-phase arrest in the cell division cycle (Wu et al., 2017).

Antimicrobial and Antioxidant Properties

Compounds structurally related to the subject chemical have demonstrated significant antimicrobial and antioxidant activities. A study involving the design and synthesis of benzodiazepines bearing benzimidazole/benzothiazole and indole moieties revealed potent anti-microbial activity against various bacteria and fungi, as well as very good antioxidant activity (Naraboli & Biradar, 2017). Another research synthesized a series of azole-containing piperazine derivatives, which exhibited moderate to significant antibacterial and antifungal activities in vitro (Gan et al., 2010).

Mechanism of Action

Target of Action

The compound, also known as 2-[4-[(1-Benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid, is a derivative of benzimidazole . Benzimidazole derivatives are known to bind to a variety of therapeutic targets due to their special structural features and electron-rich environment . .

Mode of Action

The mode of action of benzimidazole derivatives is diverse, depending on the specific derivative and its targets . The compound likely interacts with its targets in a similar manner, causing changes at the molecular level that lead to its biological effects.

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities The specific pathways affected by this compound would depend on its targets and mode of action

Result of Action

The result of the compound’s action would be determined by its mode of action and the biochemical pathways it affects. Benzimidazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . .

Future Directions

Properties

IUPAC Name |

2-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N5O2.2C2H2O4/c32-26(27-17-22-9-6-16-33-22)20-30-14-12-29(13-15-30)19-25-28-23-10-4-5-11-24(23)31(25)18-21-7-2-1-3-8-21;2*3-1(4)2(5)6/h1-5,7-8,10-11,22H,6,9,12-20H2,(H,27,32);2*(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFOIGHMGVBKFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N5O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2407737.png)

![N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2407740.png)

![(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2407741.png)

![4-benzyl-N-cyclopentyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2407742.png)

![ethyl 2-[(3-{[(butylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2407753.png)

![O-[(1-Methylcyclopropyl)methyl]hydroxylamine;hydrochloride](/img/structure/B2407756.png)

![6-Methyl-2-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2407758.png)

![2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2407759.png)